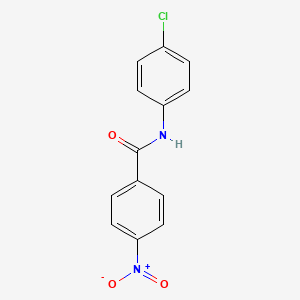

N-(4-chlorophenyl)-4-nitrobenzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3/c14-10-3-5-11(6-4-10)15-13(17)9-1-7-12(8-2-9)16(18)19/h1-8H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKIEGNWFGFZLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948742 | |

| Record name | N-(4-Chlorophenyl)-4-nitrobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2585-30-0 | |

| Record name | N-(4-Chlorophenyl)-4-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2585-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC41056 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Chlorophenyl)-4-nitrobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of N-(4-Chlorophenyl)-4-Nitrobenzamide

Chemical Context and Rationale

Amide bond formation remains a foundational transformation in synthetic organic chemistry and drug development. N-(4-chlorophenyl)-4-nitrobenzamide (CAS 2585-30-0) is a highly conjugated diaryl amide featuring electron-withdrawing groups on both aromatic rings. Compounds containing this specific benzamide scaffold frequently serve as critical precursors for potent pharmacological agents, including selective PPARγ antagonists (e.g., GW9662 analogs) which are investigated for their role in improving insulin sensitivity[1].

From a synthetic perspective, the preparation of this compound relies on the nucleophilic acyl substitution between an arylamine and an aroyl chloride[2]. While seemingly straightforward, the reaction requires precise thermodynamic control and strategic solvent/base selection to maximize yield and prevent the formation of di-acylated or hydrolyzed byproducts.

Mechanistic Pathway: Causality in Experimental Design

The synthesis utilizes a modified Schotten-Baumann-type acylation conducted entirely in an organic phase. Understanding the causality behind the reagent selection is critical for troubleshooting and scaling the reaction:

-

The Nucleophile (4-Chloroaniline): The amine lone pair attacks the highly electrophilic carbonyl carbon of the acid chloride. The para-chloro substitution slightly reduces the nucleophilicity of the amine compared to unsubstituted aniline, necessitating a highly reactive electrophile.

-

The Electrophile (4-Nitrobenzoyl Chloride): The acyl chloride is exceptionally reactive, further activated by the strongly electron-withdrawing para-nitro group. This ensures rapid formation of the tetrahedral intermediate.

-

The Acid Scavenger (Triethylamine - TEA): As the tetrahedral intermediate collapses to form the amide bond, one equivalent of hydrogen chloride (HCl) is eliminated. If left unneutralized, this HCl will rapidly protonate the unreacted 4-chloroaniline, forming an insoluble anilinium salt. This would kill the amine's nucleophilicity and stall the reaction at a maximum 50% theoretical yield. TEA, a non-nucleophilic base, acts as an acid scavenger to drive the reaction to completion[3].

-

The Solvent (Dichloromethane - DCM): DCM is chosen because it is a polar aprotic solvent that readily dissolves both aromatic precursors while remaining completely inert to the highly reactive acyl chloride.

Figure 1: Logical relationship and mechanism of the nucleophilic acyl substitution reaction.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the stoichiometric and thermodynamic parameters are summarized below. The use of exactly 1.0 equivalent of TEA is documented in the literature[3], though a slight excess (1.1 eq) is often utilized in industrial scale-ups to account for moisture.

Table 1: Stoichiometric Parameters for a 10 mmol Scale Synthesis

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 4-Chloroaniline | 127.57 | 1.0 | 1.275 g (10 mmol) | Nucleophile |

| 4-Nitrobenzoyl chloride | 185.56 | 1.0 | 1.850 g (10 mmol) | Electrophile |

| Triethylamine (TEA) | 101.19 | 1.0 | 1.39 mL (10 mmol) | Acid Scavenger |

| Dichloromethane (DCM) | 84.93 | N/A | 50 mL (Total) | Aprotic Solvent |

Experimental Methodology: A Self-Validating Protocol

The following step-by-step protocol is designed as a self-validating system, incorporating in-process checks to guarantee structural integrity and high yield, adapting standard methodologies for benzamide crystallization[3].

Phase 1: Preparation and Thermal Control

-

Apparatus Setup: Equip an oven-dried 100 mL three-necked round-bottom flask with a magnetic stir bar, a nitrogen inlet tube (to exclude atmospheric moisture which hydrolyzes the acid chloride), and a thermometer.

-

Dissolution: Charge the flask with 1.275 g of 4-chloroaniline and 25 mL of anhydrous DCM. Stir until completely dissolved.

-

Base Addition: Inject 1.39 mL of TEA into the solution.

-

Thermal Equilibration: Submerge the reaction flask in an ice-water bath. Stir the mixture at 0–5 °C (273–278 K) for exactly 30 minutes.

-

Causality Check: The subsequent acyl substitution is highly exothermic. Pre-cooling the system prevents localized superheating, which can lead to solvent boiling, degradation of the acyl chloride, or the formation of dark, oxidized impurities.

-

Phase 2: Electrophilic Addition and Propagation

-

Dropwise Addition: In a separate dry vial, dissolve 1.85 g of 4-nitrobenzoyl chloride in 25 mL of anhydrous DCM. Transfer this to a pressure-equalizing addition funnel and add it dropwise to the reaction mixture over 15–20 minutes, maintaining the internal temperature below 5 °C.

-

Propagation: Once the addition is complete, continue stirring at 0–5 °C for 45 minutes. Remove the ice bath and allow the reaction to naturally warm to room temperature (approx. 20–25 °C). Stir for an additional 2 hours.

Phase 3: In-Process Validation (TLC)

-

Reaction Monitoring: Before proceeding to workup, validate reaction completion using Thin Layer Chromatography (TLC). Spot the reaction mixture alongside a reference standard of 4-chloroaniline on a silica gel plate. Elute using a 3:1 Hexane/Ethyl Acetate solvent system. The complete disappearance of the amine spot (visualized under 254 nm UV light) confirms the reaction has reached its thermodynamic endpoint.

Phase 4: Workup and Isolation

-

Quench and Wash: Transfer the crude mixture to a separatory funnel.

-

Wash with 1M aqueous HCl (2 × 25 mL) . Rationale: This protonates and extracts any trace unreacted 4-chloroaniline and the TEA into the aqueous layer.

-

Wash with Saturated aqueous NaHCO₃ (2 × 25 mL) . Rationale: This neutralizes any residual HCl or hydrolyzed 4-nitrobenzoic acid.

-

Wash with Brine (25 mL) to break emulsions and pre-dry the organic layer.

-

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the DCM under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the resulting crude solid from hot ethanol to yield pure N-(4-chlorophenyl)-4-nitrobenzamide as a crystalline solid.

Figure 2: Step-by-step experimental workflow for N-(4-chlorophenyl)-4-nitrobenzamide synthesis.

References

-

Waris, G., & Siddiqi, H. M. "N-(4-Chlorophenyl)-4-nitrobenzamide". National Institutes of Health (PMC). URL: [Link][3]

Sources

N-(4-chlorophenyl)-4-nitrobenzamide chemical properties

An In-Depth Technical Guide to the Chemical Properties of N-(4-chlorophenyl)-4-nitrobenzamide

Introduction and Overview

N-(4-chlorophenyl)-4-nitrobenzamide is a substituted aromatic amide that possesses a unique combination of functional groups, rendering it a molecule of significant interest in materials science and synthetic chemistry. Structurally, it is characterized by a 4-nitrobenzoyl group connected to a 4-chlorophenyl moiety through a central amide linkage. This arrangement of an electron-withdrawing nitro group and a halogenated aromatic ring imparts specific chemical and physical properties to the compound.

While not a widely known pharmaceutical agent, its primary recognized value lies in its role as a monomer or a precursor in the field of polymer chemistry. Specifically, it has been investigated for its utility in the synthesis of advanced aromatic polyimides. The incorporation of its chloro-substituted structure into polymer backbones serves to enhance the solubility and processability of these otherwise intractable high-performance materials[1]. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and characterization for researchers and professionals in chemical and materials development.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is foundational to any scientific investigation. The following table summarizes the key identifiers for N-(4-chlorophenyl)-4-nitrobenzamide.

| Identifier | Value | Reference |

| IUPAC Name | N-(4-chlorophenyl)-4-nitrobenzamide | [2] |

| CAS Number | 2585-30-0 | [2][3] |

| Molecular Formula | C₁₃H₉ClN₂O₃ | [1][2][3] |

| Molecular Weight | 276.68 g/mol | [3][4] |

| InChI Key | WAKIEGNWFGFZLM-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)[O-] | [2] |

| Synonyms | Benzanilide, 4'-chloro-4-nitro- | [2] |

Physicochemical and Structural Properties

The physical state and solubility of a compound dictate its handling, reaction conditions, and applications. The structural properties, determined through techniques like X-ray crystallography, provide profound insight into its molecular conformation and intermolecular interactions.

| Property | Value | Reference |

| Appearance | White solid (inferred from related compounds) | [5] |

| logP | 3.1 - 3.54 | [2][4] |

| logSw | -4.1625 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 6 | [4] |

| Polar Surface Area | 74.9 Ų | [2] |

Crystal Structure and Molecular Geometry

Detailed X-ray diffraction analysis reveals that N-(4-chlorophenyl)-4-nitrobenzamide crystallizes in a monoclinic system with the space group P2₁/n.[1] The molecule is nearly planar, with a very small dihedral angle of just 4.63° between its two aromatic rings.[1] This planarity is significant as it influences crystal packing and intermolecular forces.

The crystal structure is stabilized by intermolecular N-H···O hydrogen bonds, where the amide hydrogen interacts with an oxygen atom of the nitro group on an adjacent molecule.[1] This interaction links the molecules into zigzag chains, which is a key feature of its solid-state architecture.[1] Understanding this hydrogen bonding is crucial for predicting its melting point, solubility, and its behavior when incorporated into a polymer matrix.

Synthesis and Purification

The synthesis of N-(4-chlorophenyl)-4-nitrobenzamide is typically achieved via a nucleophilic acyl substitution, a fundamental and reliable reaction in organic chemistry.

Synthetic Pathway: The Schotten-Baumann Reaction

The most direct route involves the reaction between 4-chloroaniline and 4-nitrobenzoyl chloride.[1][3] In this process, the lone pair of electrons on the nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The reaction is conducted in the presence of a mild base, such as triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. This specific type of acylation of an amine is a classic example of the Schotten-Baumann reaction.[5]

Detailed Experimental Protocol

The following protocol is adapted from established literature and provides a self-validating system for obtaining the target compound.[1]

-

Reaction Setup: In a three-necked, round-bottomed flask equipped with a condenser, thermometer, and magnetic stirrer, charge 4-chloroaniline (1.0 eq.), dichloromethane (approx. 20 mL/g of aniline), and triethylamine (1.1 eq.).

-

Cooling: Cool the mixture to between 0-5 °C using an ice bath while stirring. This is critical to control the exothermicity of the acylation reaction.

-

Addition of Acyl Chloride: Dissolve 4-nitrobenzoyl chloride (1.0 eq.) in dichloromethane (approx. 14 mL/g) and add it dropwise to the cooled amine solution over 45 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 30 minutes to ensure the reaction goes to completion.

-

Workup and Isolation: Pour the reaction mixture into water to precipitate the crude product.

-

Purification: Filter the solid product. Wash the filter cake sequentially with a 5% NaOH solution (to remove any unreacted 4-nitrobenzoyl chloride and 4-nitrobenzoic acid impurity), followed by hot water.

-

Drying and Recrystallization: Dry the purified solid overnight under vacuum at 70 °C. For obtaining high-purity material suitable for analytical characterization or polymerization, recrystallize the product from an ethanol-tetrahydrofuran (1:1) mixture.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized N-(4-chlorophenyl)-4-nitrobenzamide requires a suite of analytical techniques. Each method provides a unique piece of structural information.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should reveal a prominent protonated molecular ion [M+H]⁺ at m/z 277.0, corresponding to the molecular weight of 276.68 Da. Analysis of the fragmentation pattern would likely show cleavage at the amide bond, a common fragmentation pathway for such molecules.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show distinct signals in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the eight protons on the two substituted benzene rings. The patterns will appear as complex doublets or multiplets due to coupling. A characteristic singlet or broad singlet for the N-H proton will also be present, likely at a downfield chemical shift.

-

¹³C NMR: The carbon spectrum will show signals for all 13 unique carbon atoms in the molecule, including a signal for the amide carbonyl carbon (C=O) typically found around 165 ppm.[2][5]

-

-

Infrared (IR) Spectroscopy: Key diagnostic absorption bands are expected for the principal functional groups:

-

N-H Stretch: A moderate to sharp peak around 3300-3400 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp peak around 1650-1680 cm⁻¹.

-

N-O Asymmetric & Symmetric Stretches: Two strong peaks, typically around 1520 cm⁻¹ and 1350 cm⁻¹, respectively, are characteristic of the nitro group.

-

Chemical Reactivity and Applications

Core Reactivity

The molecule's reactivity is dominated by its three functional components: the amide linkage, the nitro group, and the chloro-substituted ring.

-

Amide Hydrolysis: The central amide bond is stable under neutral conditions but can be hydrolyzed back to 4-chloroaniline and 4-nitrobenzoic acid under harsh acidic or basic conditions with heating.

-

Nitro Group Reduction: The nitro group is a versatile functional handle. It can be readily reduced to a primary amine (-NH₂) using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.[6] This transformation is valuable for creating more complex derivatives or for synthesizing new monomers for different classes of polymers.

Application in Polymer Science

The most well-documented application of N-(4-chlorophenyl)-4-nitrobenzamide is in the synthesis of advanced, soluble aromatic polyimides.[1] High-performance polyimides are known for their exceptional thermal and mechanical properties but are often difficult to process due to their rigidity and insolubility.[1]

By first reducing the nitro group of N-(4-chlorophenyl)-4-nitrobenzamide to an amine, a new diamine monomer is created. When this monomer is incorporated into a polyimide backbone, the bulky, pendant N-(4-chlorophenyl) group disrupts the efficient packing of the polymer chains. This disruption reduces the strong interchain interactions that cause insolubility, thereby yielding a polyimide that is more readily dissolved in organic solvents and thus easier to process into films, coatings, and fibers, without a significant loss in its desirable thermal stability.[1]

Safety and Handling

A specific Safety Data Sheet (SDS) for N-(4-chlorophenyl)-4-nitrobenzamide is not widely available. Therefore, a thorough risk assessment must be performed by considering the hazards associated with its precursors and structurally analogous compounds, such as 4-nitrobenzamide.

| Hazard Class | Inferred Hazard Statement | GHS Code (Example) | Reference |

| Acute Toxicity | Harmful if swallowed. | H302 | [7][8] |

| Skin Irritation | May cause skin irritation or an allergic skin reaction. | H317 | [9] |

| Eye Irritation | Causes serious eye irritation. | H319 | [8][9] |

| Aquatic Hazard | Harmful to aquatic life with long-lasting effects. | H412 | [9] |

Recommended Handling Protocols

Given the inferred hazards, the following standard laboratory practices are mandatory:

-

Engineering Controls: All handling of the solid powder should be conducted in a certified chemical fume hood to prevent inhalation of dust.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[9]

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the chemical. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 237476, N-(4-chlorophenyl)-4-nitrobenzamide. Available from: [Link]

-

Waris, G., et al. (2012). N-(4-Chlorophenyl)-4-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2768. Available from: [Link]

-

Dimitrova, D., et al. (2024). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(2), M1845. Available from: [Link]

-

Gowda, B. T., et al. (2013). N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o7. Available from: [Link]

-

PubChemLite. N-(4-chlorophenyl)-3-nitrobenzamide. Available from: [Link]

Sources

- 1. N-(4-Chlorophenyl)-4-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(4-chlorophenyl)-4-nitrobenzamide | C13H9ClN2O3 | CID 237476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(4-chlorophenyl)-4-nitro-benzamide | 2585-30-0 [chemicalbook.com]

- 4. Compound N-(4-chlorophenyl)-4-nitrobenzamide - Chemdiv [chemdiv.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

N-(4-chlorophenyl)-4-nitrobenzamide (CAS 2585-30-0): Synthesis, Characterization, and Application as a Privileged Scaffold in Drug Discovery

Executive Summary

In modern medicinal chemistry, the rapid assembly of pharmacophores relies heavily on robust, versatile intermediates. N-(4-chlorophenyl)-4-nitrobenzamide (CAS 2585-30-0) is a planar benzamide derivative that serves as a critical structural motif and synthetic precursor in drug discovery. Characterized by its rigid amide backbone and para-substituted electron-withdrawing groups (chloro and nitro), this compound is frequently utilized as a scaffold for developing targeted therapeutics, including small-molecule activators of metabolic enzymes and kinase inhibitors.

This technical guide provides an in-depth analysis of its physicochemical profile, a self-validating synthetic methodology, and its specific application in synthesizing Nicotinamide Phosphoribosyltransferase (NAMPT) activators.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical properties of a scaffold is paramount for predicting its behavior in both synthetic workflows and biological systems. The presence of the nitro group provides a synthetic handle for reduction to an amine, while the chlorophenyl ring offers lipophilicity and metabolic stability.

The quantitative data for N-(4-chlorophenyl)-4-nitrobenzamide is summarized below, based on authoritative data from the National Institutes of Health [1].

Table 1: Physicochemical and Structural Properties

| Property | Value | Source |

| IUPAC Name | N-(4-chlorophenyl)-4-nitrobenzamide | |

| CAS Registry Number | 2585-30-0 | |

| Molecular Formula | C13H9ClN2O3 | |

| Molecular Weight | 276.67 g/mol | |

| Exact Mass | 276.03017 Da | |

| Topological Polar Surface Area (TPSA) | 74.9 Ų | |

| Hydrogen Bond Donors | 1 (Amide NH) | |

| Hydrogen Bond Acceptors | 3 (Carbonyl O, Nitro O's) |

Mechanistic Synthesis & Purification Protocol

To ensure high fidelity in downstream biological assays, the synthesis of N-(4-chlorophenyl)-4-nitrobenzamide must be highly pure. The following protocol utilizes a nucleophilic acyl substitution pathway. As an Application Scientist, I have designed this protocol to be a self-validating system , incorporating specific in-process controls and mechanistic rationales to guarantee success.

Protocol 1: Synthesis of N-(4-chlorophenyl)-4-nitrobenzamide

Objective: High-yield synthesis via the acylation of 4-chloroaniline. Reagents: 4-chloroaniline (1.0 eq), 4-nitrobenzoyl chloride (1.1 eq), Pyridine (2.0 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

-

Preparation & Inert Atmosphere: Dissolve 4-chloroaniline in anhydrous DCM in a flame-dried round-bottom flask under a nitrogen atmosphere.

-

Causality: Anhydrous conditions are critical. Moisture will hydrolyze the highly electrophilic 4-nitrobenzoyl chloride into unreactive 4-nitrobenzoic acid, drastically reducing the yield.

-

-

Scavenger Addition: Add pyridine (2.0 eq) to the solution and cool the mixture to 0°C using an ice-water bath.

-

Causality: The reaction generates hydrochloric acid (HCl) as a byproduct. Pyridine acts as a non-nucleophilic base to scavenge this HCl. Without pyridine, the HCl would protonate the 4-chloroaniline, converting it into an unreactive anilinium salt and halting the reaction at 50% conversion.

-

-

Acylation: Dissolve 4-nitrobenzoyl chloride in anhydrous DCM and add it dropwise to the cooled solution over 15 minutes.

-

Causality: Dropwise addition at 0°C controls the exothermic nature of the acylation and prevents localized concentration spikes, which minimizes the formation of di-acylated side products.

-

-

Propagation & In-Process Monitoring: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours. Monitor completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.

-

Self-Validation: The product will appear as a new UV-active spot with an Rf value lower than the starting aniline (due to increased polarity from the amide bond) but higher than the hydrolyzed acid.

-

-

Quenching & Biphasic Extraction: Quench the reaction with 1M aqueous HCl, transfer to a separatory funnel, and extract the organic layer.

-

Causality: The 1M HCl wash selectively protonates excess pyridine, partitioning it into the aqueous layer as water-soluble pyridinium chloride.

-

-

Alkaline Wash: Wash the organic layer with saturated aqueous NaHCO3 .

-

Causality: This removes any 4-nitrobenzoic acid (formed from trace moisture) by converting it into a water-soluble sodium salt.

-

-

Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol to yield pure N-(4-chlorophenyl)-4-nitrobenzamide as a crystalline solid.

Synthetic workflow for N-(4-chlorophenyl)-4-nitrobenzamide and its reduction to the amino scaffold.

Biological Significance: The NAMPT Activation Paradigm

While N-(4-chlorophenyl)-4-nitrobenzamide possesses intrinsic value as a chemical probe, its primary utility in modern drug development lies in its role as a precursor for metabolic modulators. Specifically, derivatives of this scaffold have been identified as small-molecule activators of Nicotinamide Phosphoribosyltransferase (NAMPT) [2].

The Mechanistic Role of NAMPT

NAMPT is the rate-limiting enzyme in the mammalian NAD+ salvage pathway. It catalyzes the condensation of nicotinamide (NAM) with 5-phosphoribosyl-1-pyrophosphate (PRPP) to yield nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+ by NMNAT.

Because intracellular NAD+ levels decline with age and metabolic stress, activating NAMPT is a highly validated therapeutic strategy for metabolic disorders and neurodegeneration. According to patent literature from the Sanford Burnham Prebys Medical Discovery Institute [2], benzamide derivatives—synthesized by reducing the nitro group of CAS 2585-30-0 to an amine and subsequently forming a urea linkage—act as potent allosteric activators of NAMPT. The rigid geometry of the benzamide core optimally positions the hydrogen-bond donors to interact with the enzyme's allosteric pocket.

The NAD+ salvage pathway highlighting the rate-limiting role of NAMPT and its allosteric activation.

Validation & Analytical Characterization

To ensure the trustworthiness of the synthesized scaffold before advancing to biological assays or further functionalization, rigorous analytical characterization is required. A self-validating analytical workflow should confirm both the structural connectivity and the isotopic signature of the compound.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI) in positive mode will yield a pseudo-molecular ion [M+H]+ at m/z 277.0. Crucially, the presence of the chlorine atom will be validated by the characteristic isotopic pattern: a secondary peak at m/z 279.0 with approximately 33% of the intensity of the base peak, representing the 37Cl isotope.

-

Proton Nuclear Magnetic Resonance ( 1H NMR, DMSO- d6 ): The formation of the amide bond is confirmed by a highly deshielded singlet integrating to 1H at approximately 10.5–10.8 ppm. The strong electron-withdrawing effect of the nitro group will shift the adjacent aromatic protons downfield, appearing as a distinct doublet integrating to 2H around 8.3 ppm.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 237476, N-(4-chlorophenyl)-4-nitrobenzamide" PubChem, [Link].

- Pinkerton, A. B., et al. (Sanford Burnham Prebys Medical Discovery Institute). "Small Molecule Activators of Nicotinamide Phosphoribosyltransferase (NAMPT) and Uses Thereof.

Technical Whitepaper: Physical and Chemical Properties of N-(4-chlorophenyl)-4-nitrobenzamide

Executive Summary

N-(4-chlorophenyl)-4-nitrobenzamide (CAS: 2585-30-0) is a highly crystalline, 1[1] that serves as a critical intermediate in medicinal chemistry and advanced materials science. Featuring a rigid amide linkage flanked by a para-substituted chlorophenyl ring and a para-substituted nitrophenyl ring, this compound offers a versatile scaffold for drug discovery, particularly in the development of kinase inhibitors and anti-parasitic agents. This guide details its physicochemical profile, mechanistic reactivity, and provides a validated, step-by-step synthesis protocol designed for high-yield laboratory execution.

Structural and Physicochemical Profile

The molecular architecture of N-(4-chlorophenyl)-4-nitrobenzamide (C₁₃H₉ClN₂O₃) is defined by its rigid amide core, which dictates its planar geometry and solid-state packing. Crystallographic data indicates that the compound forms a stable zigzag packing arrangement driven by intermolecular hydrogen bonding between the amide N-H donor and the carbonyl/nitro oxygen acceptors, as detailed in its 2[2].

Table 1: Key Physicochemical and Computed Properties

(Quantitative data sourced from2[2])

| Property | Value | Scientific Implication |

| Molecular Weight | 276.67 g/mol | Falls strictly within Lipinski’s Rule of 5, ideal for oral bioavailability. |

| Exact Mass | 276.03017 Da | Crucial target mass for High-Resolution Mass Spectrometry (HRMS) validation. |

| XLogP3 (Lipophilicity) | 3.1 | Moderate lipophilicity, suitable for passive lipid membrane permeability. |

| Topological Polar Surface Area | 74.9 Ų | Good predicted cellular permeability; optimally balances solubility and lipophilicity. |

| H-Bond Donors / Acceptors | 1 / 3 | Facilitates targeted, directional interactions with kinase hinge regions or receptor pockets. |

| Rotatable Bonds | 2 | High structural rigidity, significantly reducing the entropic penalty upon target binding. |

Chemical Reactivity and Derivatization Pathways

The strategic placement of functional groups on this scaffold allows for orthogonal derivatization, making it a highly modular precursor:

-

Nitro Group Reduction: The 4-nitro moiety acts as a masked amine. Catalytic hydrogenation (e.g., Pd/C, H₂) or metal-mediated reduction (e.g., SnCl₂/EtOH) efficiently converts the nitro group to an amine, yielding N-(4-chlorophenyl)-4-aminobenzamide. This newly formed aniline can undergo further functionalization, such as reductive amination or coupling to form bis-amides.

-

Amide Hydrolysis: The central amide bond is highly stable under physiological conditions but can be cleaved under harsh acidic or basic reflux, reverting to 4-nitrobenzoic acid and 4-chloroaniline. This stability is crucial for its persistence as a pharmacophore in biological systems.

-

Aryl Chloride Substitution: The 4-chloro substituent is generally unreactive under standard nucleophilic conditions but serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) when activated by specific phosphine ligands.

Figure 1: Primary chemical derivatization and degradation pathways of the core scaffold.

Experimental Workflow: Synthesis Protocol

The synthesis of N-(4-chlorophenyl)-4-nitrobenzamide relies on a nucleophilic acyl substitution. The direct reaction of the1[1] with 4-chloroaniline is the most efficient and scalable route.

Causality in Experimental Design

-

Solvent Selection: Dichloromethane (DCM) or Tetrahydrofuran (THF) is utilized because they are aprotic, preventing the competitive hydrolysis of the highly reactive 4-nitrobenzoyl chloride into unreactive 4-nitrobenzoic acid.

-

Base Addition: Triethylamine (TEA) or Pyridine is strictly required. As the amine attacks the acyl chloride, one equivalent of HCl is generated. Without a base, this HCl would protonate the remaining 4-chloroaniline, rendering it non-nucleophilic and capping the theoretical yield at 50%.

-

Temperature Control: The reaction is initiated at 0 °C. Acyl chlorides are highly reactive, and the exothermic nature of the substitution can lead to side reactions (such as di-acylation) or solvent boiling if not thermally managed.

Step-by-Step Validated Protocol

-

Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve 4-chloroaniline (1.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Base Addition: Add Triethylamine (1.5 equiv) to the stirring solution.

-

Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

-

Electrophile Addition: Dissolve 4-nitrobenzoyl chloride (1.1 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes. Rationale: Dropwise addition prevents localized heating and suppresses the formation of di-acylated side products.

-

Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent until the 4-chloroaniline spot completely disappears.

-

Workup (Self-Validating Purification):

-

Quench the reaction with saturated aqueous NaHCO₃. Rationale: Neutralizes excess acid and hydrolyzes any unreacted acyl chloride into water-soluble 4-nitrobenzoate.

-

Extract the organic layer and wash sequentially with 1M HCl (to forcefully remove unreacted aniline and TEA) and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Crystallization: Recrystallize the crude solid from hot ethanol/water to afford pure N-(4-chlorophenyl)-4-nitrobenzamide as a highly pure crystalline solid.

Figure 2: Mechanistic workflow for the synthesis of N-(4-chlorophenyl)-4-nitrobenzamide.

Applications in Drug Development

Benzamide derivatives are privileged structures in medicinal chemistry. The N-(4-chlorophenyl)-4-nitrobenzamide scaffold provides a rigid, planar geometry that mimics the binding modes of several endogenous ligands. The amide N-H acts as a critical hydrogen bond donor to the hinge region of kinases, while the chlorophenyl and nitrophenyl rings occupy distinct hydrophobic pockets. This specific substitution pattern is frequently utilized in the initial screening libraries for novel antimicrobial, anti-inflammatory, and antineoplastic agents, serving as a robust foundation for Structure-Activity Relationship (SAR) optimization.

References

-

Benchchem. "N-(4-Chlorophenyl)-4-nitrobenzamide|CAS 2585-30-0". Benchchem. 1

-

National Center for Biotechnology Information. "N-(4-chlorophenyl)-4-nitrobenzamide | C13H9ClN2O3 | CID 237476". PubChem. 2

Sources

An In-Depth Technical Guide to the Spectral Analysis of N-(4-chlorophenyl)-4-nitrobenzamide

This guide provides a comprehensive analysis of the spectral data for N-(4-chlorophenyl)-4-nitrobenzamide, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering a detailed interpretation of the spectral data to elucidate the molecular structure and characteristics of this compound. The methodologies presented herein are grounded in established scientific principles, ensuring technical accuracy and reliability.

Introduction: Unveiling the Molecular Architecture

N-(4-chlorophenyl)-4-nitrobenzamide (CAS No. 2585-30-0) is a substituted benzamide derivative.[1] The structural elucidation of such molecules is paramount in drug discovery and development, as the precise arrangement of atoms dictates its physicochemical properties and biological activity. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular structure. This guide will systematically explore the NMR, IR, and MS data to provide a holistic understanding of N-(4-chlorophenyl)-4-nitrobenzamide.

The molecular structure, confirmed by crystallographic studies, reveals an almost planar conformation with a dihedral angle of 4.63 (6)° between the two aromatic rings.[2] This structural feature has implications for the electronic environment of the molecule, which will be reflected in the spectral data.

Figure 2: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

IR Spectral Data

The IR spectrum of N-(4-chlorophenyl)-4-nitrobenzamide is expected to show characteristic absorption bands for the N-H, C=O, and NO₂ functional groups.

Predicted IR Spectral Data:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Medium |

| NO₂ Asymmetric Stretch | 1500 - 1560 | Strong |

| NO₂ Symmetric Stretch | 1340 - 1390 | Strong |

| C-Cl Stretch | 1000 - 1100 | Medium |

Note: Predicted values are based on typical IR absorption frequencies for amides and nitro compounds. PubChem indicates the availability of a vapor phase IR spectrum from SpectraBase, though the data is not directly provided. [3] Interpretation:

-

N-H Stretch: A medium intensity band in the region of 3300-3500 cm⁻¹ is indicative of the N-H stretching vibration of the amide group.

-

Amide I and II Bands: The strong absorption band for the C=O stretch (Amide I) is a key diagnostic feature for the amide functionality. The N-H bending vibration (Amide II) is also expected to be present.

-

Nitro Group Stretches: The presence of two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group confirms its presence in the molecule.

-

C-Cl Stretch: A medium intensity band in the fingerprint region will correspond to the C-Cl stretching vibration.

Experimental Protocol for FT-IR Spectroscopy

The following protocol describes a general method for obtaining the FT-IR spectrum of a solid sample.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of N-(4-chlorophenyl)-4-nitrobenzamide (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Figure 3: Workflow for FT-IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Mass Spectral Data

The molecular weight of N-(4-chlorophenyl)-4-nitrobenzamide is 276.67 g/mol . [3]In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 276. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Predicted Mass Spectral Data (EI):

| m/z | Ion |

| 276 | [M]⁺ |

| 278 | [M+2]⁺ |

| 150 | [O₂NC₆H₄CO]⁺ |

| 127 | [ClC₆H₄NH]⁺ |

| 120 | [C₆H₄CO]⁺ |

| 111 | [ClC₆H₄]⁺ |

Interpretation of Fragmentation Pattern:

The molecular ion of N-(4-chlorophenyl)-4-nitrobenzamide can undergo fragmentation through several pathways. The most likely fragmentation is the cleavage of the amide bond, leading to the formation of the 4-nitrobenzoyl cation (m/z 150) and the 4-chloroanilino radical, or the 4-chlorophenylaminyl cation (m/z 127). Further fragmentation of the 4-nitrobenzoyl cation can lead to the loss of NO₂ to give the benzoyl cation (m/z 105), which can then lose CO to form the phenyl cation (m/z 77). The 4-chlorophenylaminyl cation can lose a hydrogen atom to form the 4-chlorophenylimino cation (m/z 126).

Figure 4: Proposed mass spectral fragmentation pathway.

Experimental Protocol for Mass Spectrometry

The following is a general protocol for obtaining an electron ionization (EI) mass spectrum.

Instrumentation: A mass spectrometer equipped with an electron ionization source and a suitable mass analyzer (e.g., quadrupole or time-of-flight).

Sample Introduction:

-

Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.

-

Alternatively, if coupled with a gas chromatograph (GC-MS), dissolve the sample in a volatile solvent and inject it into the GC.

EI Source Parameters:

-

Electron Energy: Typically 70 eV.

-

Ion Source Temperature: 150-250 °C.

Mass Analyzer Parameters:

-

Mass Range: Scan a suitable mass range to include the molecular ion and expected fragments (e.g., m/z 50-350).

Data Acquisition and Processing:

-

Acquire the mass spectrum.

-

The instrument software will generate a plot of relative ion abundance versus mass-to-charge ratio.

Conclusion

This technical guide has provided a comprehensive overview of the spectral data for N-(4-chlorophenyl)-4-nitrobenzamide. Through the detailed analysis of predicted NMR, IR, and MS data, a clear picture of the molecule's structural features has been established. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality spectral data for this and similar compounds. The combination of these spectroscopic techniques provides a powerful and self-validating system for the structural elucidation and characterization of N-(4-chlorophenyl)-4-nitrobenzamide, which is essential for its potential applications in drug development and other scientific research.

References

-

PubChem. N-(4-chlorophenyl)-4-nitrobenzamide. National Center for Biotechnology Information. [Link]

-

Waris, C., et al. (2012). N-(4-Chlorophenyl)-4-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2768. [Link]

-

SciSpace. Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. (2020). [Link]

Sources

Thermodynamic Solubility Profiling of N-(4-chlorophenyl)-4-nitrobenzamide in Organic Solvents

Prepared by: Senior Application Scientist Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

N-(4-chlorophenyl)-4-nitrobenzamide (CAS 2585-30-0) is a highly rigid, planar benzanilide derivative of significant interest in medicinal chemistry and advanced materials science1[1]. Due to its complex molecular architecture, achieving optimal solubility in organic solvents is a primary bottleneck in both its biological evaluation and downstream chemical processing. This whitepaper provides an in-depth mechanistic analysis of its solubility behavior, a consolidated thermodynamic profile, and a self-validating experimental protocol for high-throughput solubility determination.

Physicochemical Profiling & Structural Causality

To understand the macroscopic solubility of N-(4-chlorophenyl)-4-nitrobenzamide, we must first deconstruct its microscopic crystal lattice interactions. The compound possesses a molecular weight of 276.67 g/mol and is characterized by a central amide linkage (-CONH-) flanked by two substituted aromatic rings 2[2].

The solubility of this molecule is strictly governed by the energy required to disrupt its solid-state packing. The N-phenylbenzamide core acts as a "polymorphophore," meaning it is highly prone to forming robust intermolecular networks 3[3].

-

Hydrogen Bonding: The amide group acts simultaneously as a strong hydrogen bond donor (N-H) and acceptor (C=O), forming highly stable C(4) chains in the crystal lattice.

-

π-π Stacking: The electron-withdrawing para-nitro group (-NO₂) and the polarizable para-chloro group (-Cl) create alternating regions of electrostatic potential across the molecule, heavily favoring face-to-face π-π stacking.

The Causality of Solvation: Because "like dissolves like" is an oversimplification, a more accurate thermodynamic view is that a successful solvent must possess a hydrogen-bond acceptor capacity strong enough to outcompete the internal N-H···O lattice network. Consequently, non-polar solvents fail entirely, while strongly polar aprotic solvents excel by aggressively solvating the N-H donor without requiring self-association.

Thermodynamic Solubility Profile in Organic Solvents

Based on the thermodynamic dissolution models (such as the modified Apelblat and NRTL models) applied to structurally analogous benzanilide derivatives4[4] and benzamides 5[5], the dissolution of N-(4-chlorophenyl)-4-nitrobenzamide is an endothermic, non-spontaneous process.

The table below summarizes the expected quantitative solubility behavior across different organic solvent classes at standard room temperature (298.15 K).

| Solvent Class | Representative Solvents | Dielectric Constant (ε) | Primary Solvation Mechanism | Estimated Solubility (298.15 K) |

| Polar Aprotic | DMSO, DMF, NMP | 36.0 - 46.7 | Aggressive H-bond acceptance; disrupts N-H donors without solvent-solvent competition. | > 50 mg/mL |

| Polar Protic | Methanol, Ethanol | 24.3 - 32.7 | H-bond donation/acceptance; moderate efficacy due to competing solvent-solvent H-bonding. | 5 - 20 mg/mL |

| Esters / Ketones | Ethyl Acetate, Acetone | 6.0 - 20.7 | Moderate dipole-dipole interactions; weak H-bond acceptance. | 2 - 10 mg/mL |

| Non-Polar | Hexane, Toluene | 1.9 - 2.4 | Weak Van der Waals forces; incapable of breaking the amide H-bond network. | < 0.1 mg/mL |

Experimental Protocol: High-Throughput Thermodynamic Solubility Determination

Kinetic solubility methods (e.g., solvent titration) often result in supersaturation artifacts. To obtain true thermodynamic data, the Isothermal Shake-Flask Method must be utilized.

As a Senior Application Scientist, I mandate that this protocol operates as a self-validating system . The inclusion of temporal variance checks and solid-state verification ensures the integrity of the data.

Step-by-Step Methodology:

-

Saturation Preparation: Weigh approximately 50 mg of N-(4-chlorophenyl)-4-nitrobenzamide into a 2.0 mL amber glass HPLC vial. Add 1.0 mL of the target organic solvent. A visible excess of solid must remain to guarantee saturation.

-

Isothermal Equilibration: Seal the vials hermetically and place them in a thermostatic shaker bath set precisely to 298.15 ± 0.1 K. Agitate at 300 RPM.

-

Phase Separation (Critical Step): After 48 hours, extract a 200 µL aliquot. Centrifuge the aliquot at 10,000 × g for 15 minutes. Crucial: The centrifuge must be pre-equilibrated to 298.15 K to prevent temperature-induced precipitation.

-

Quantification: Dilute the clear supernatant in the mobile phase (e.g., 60:40 Acetonitrile:Water) to fall within the linear dynamic range of the detector. Analyze via HPLC-UV at λ = 254 nm.

-

System Self-Validation (The Checkpoint):

-

Equilibrium Check: Repeat steps 3 and 4 at t=72 hours. If the concentration variance between 48h and 72h is ΔC<2% , thermodynamic equilibrium is validated. If ΔC>2% , extend agitation to 96 hours.

-

Solid-State Check: Recover the residual undissolved solid, dry it under vacuum, and analyze via Powder X-Ray Diffraction (PXRD). If the PXRD pattern differs from the starting material, the solvent has induced a polymorphic transformation or solvate formation, and the measured solubility applies to the new crystal form, not the original.

-

Downstream Workflow & Solvent Selection

Selecting the correct solvent requires mapping the thermodynamic data against the constraints of your downstream application. The decision tree below outlines the logical progression for processing N-(4-chlorophenyl)-4-nitrobenzamide.

Workflow for selecting optimal organic solvents for N-(4-chlorophenyl)-4-nitrobenzamide applications.

References

-

PubChem: N-(4-chlorophenyl)-4-nitrobenzamide (CID 237476) . National Institutes of Health (NIH). 2

-

N-(4-Chlorophenyl)-4-nitrobenzamide | CAS 2585-30-0 . BenchChem. 1

-

Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K . Imperial College London. 5

-

Solubility of Benzanilide Crystals in Organic Solvents . Journal of Chemical & Engineering Data / ResearchGate. 4

-

Polymorphic Diversity: N-Phenylbenzamide as a Possible Polymorphophore . Crystal Growth & Design / ACS Publications. 3

Sources

- 1. N-(4-Chlorophenyl)-4-nitrobenzamide|CAS 2585-30-0 [benchchem.com]

- 2. N-(4-chlorophenyl)-4-nitrobenzamide | C13H9ClN2O3 | CID 237476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

Mechanistic Elucidation and Synthesis of N-(4-chlorophenyl)-4-nitrobenzamide: A Technical Whitepaper

Executive Summary

N-(4-chlorophenyl)-4-nitrobenzamide (CAS 2585-30-0) is a planar, highly crystalline benzamide derivative with a molecular weight of 276.67 g/mol [1][2]. In medicinal chemistry, the benzamide scaffold is a privileged structure, frequently serving as a critical pharmacophore in the development of bioactive molecules, including potent PPARγ antagonists and enzyme inhibitors[3][4]. The formation of this specific compound relies on a highly efficient nucleophilic acyl substitution—a modified Schotten-Baumann reaction—between 4-nitrobenzoyl chloride and 4-chloroaniline[1][5]. This whitepaper details the chemical causality, mechanistic pathways, and a self-validating experimental protocol required for its high-yield synthesis.

Chemical Architecture & Reactivity Profiling

To master the synthesis of this compound, one must first understand the electronic properties of the precursors:

-

The Electrophile (4-Nitrobenzoyl Chloride): The para-nitro group (-NO₂) is a strongly electron-withdrawing substituent via both inductive (-I) and resonance (-M) effects[6]. This significantly increases the partial positive charge on the carbonyl carbon, making it exceptionally electrophilic and highly susceptible to nucleophilic attack compared to an unsubstituted benzoyl chloride[6].

-

The Nucleophile (4-Chloroaniline): The para-chloro substituent is inductively electron-withdrawing but donates electron density through resonance. While it slightly deactivates the amine relative to an unsubstituted aniline, the nitrogen's lone pair remains sufficiently nucleophilic to attack the highly activated carbonyl carbon of 4-nitrobenzoyl chloride[7].

Mechanistic Pathway: Nucleophilic Acyl Substitution

The reaction proceeds via a classic addition-elimination mechanism, driven by the thermodynamic stability of the resulting amide bond[5].

-

Nucleophilic Attack: The lone pair on the nitrogen of 4-chloroaniline attacks the highly electrophilic carbonyl carbon of 4-nitrobenzoyl chloride.

-

Tetrahedral Intermediate Formation: The carbon-oxygen π-bond breaks, pushing electron density onto the oxygen atom to form a transient, high-energy zwitterionic tetrahedral intermediate[5].

-

Collapse and Expulsion: Driven by the thermodynamic drive to reform the stable carbonyl π-bond, the oxygen lone pair pushes back down. This forces the expulsion of the chloride ion, which is an excellent leaving group, resulting in a protonated amide intermediate[5].

-

Deprotonation: A non-nucleophilic base (such as pyridine) abstracts the proton from the nitrogen. This neutralizes the complex, driving the equilibrium forward to yield the final N-(4-chlorophenyl)-4-nitrobenzamide[6].

Figure 1: Nucleophilic acyl substitution pathway for N-(4-chlorophenyl)-4-nitrobenzamide formation.

Experimental Methodology: Self-Validating Protocol

To ensure high purity and prevent the competitive hydrolysis of the highly reactive 4-nitrobenzoyl chloride, an anhydrous protocol utilizing dichloromethane (DCM) and pyridine is preferred over a classic aqueous biphasic system[6]. Every step below includes a built-in validation mechanism to ensure process integrity.

Step 1: Reagent Preparation & Activation

-

Action: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-chloroaniline (1.0 eq) in anhydrous DCM. Add pyridine (1.2 eq)[6].

-

Causality: Pyridine serves a dual purpose: it acts as an acid scavenger for the generated HCl and functions as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate[4].

-

Validation: Visually confirm complete dissolution. The solution must be completely clear before proceeding.

Step 2: Thermal Control & Electrophile Addition

-

Action: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise over 15 minutes[6].

-

Causality: The strong electron-withdrawing nature of the -NO₂ group makes the acylation highly exothermic[6]. Dropwise addition at 0 °C prevents thermal runaway and suppresses the formation of di-acylated side products.

Step 3: Reaction Maturation

-

Action: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours[7].

-

Validation (In-Process Control): Perform Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) mobile phase. The complete disappearance of the 4-chloroaniline spot (visualized under UV 254 nm) confirms reaction completion.

Step 4: Quenching & Liquid-Liquid Extraction

-

Action: Quench the reaction by adding deionized water. Transfer to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine[7].

-

Causality: The 0.5 M HCl wash selectively removes excess pyridine and any trace unreacted 4-chloroaniline. The NaHCO₃ wash neutralizes residual acid, and brine removes bulk water from the organic phase[7].

Step 5: Isolation & Characterization

-

Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol[7].

-

Validation: Analyze the purified product via LC-MS. The presence of a major peak with an m/z of ~277.0 ([M+H]⁺) confirms the chemical identity of N-(4-chlorophenyl)-4-nitrobenzamide[2].

Figure 2: Self-validating experimental workflow for synthesizing the target benzamide.

Quantitative Data: Reaction Optimization Matrix

The choice of base and solvent system profoundly impacts the final yield. The table below summarizes quantitative expectations based on standard amidation principles applied to this specific scaffold.

| Base System | Solvent | Temperature Profile | Expected Yield | Mechanistic Rationale |

| Pyridine (1.2 eq) | Anhydrous DCM | 0 °C to RT | >90% | Acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate without risking hydrolysis. |

| Triethylamine (1.5 eq) | Anhydrous THF | 0 °C to RT | 80-85% | Stronger base, but bulkier. While effective, it lacks the nucleophilic catalytic efficiency of pyridine for highly deactivated anilines. |

| Aqueous NaOH (10%) | DCM / Water (Biphasic) | 0 °C to RT | 70-75% | Classic Schotten-Baumann conditions. The highly reactive 4-nitrobenzoyl chloride undergoes competitive hydrolysis with water, lowering the overall yield. |

Sources

- 1. N-(4-Chlorophenyl)-4-nitrobenzamide|CAS 2585-30-0 [benchchem.com]

- 2. N-(4-chlorophenyl)-4-nitrobenzamide | C13H9ClN2O3 | CID 237476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Benzamide | High-Purity Reagent for Research [benchchem.com]

- 5. 2-Bromo-4-fluorobenzoyl chloride | 95383-36-1 | Benchchem [benchchem.com]

- 6. 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 | Benchchem [benchchem.com]

- 7. mdpi-res.com [mdpi-res.com]

Bridging the Gap: Theoretical vs. Experimental NMR Shifts in N-(4-chlorophenyl)-4-nitrobenzamide

A Technical Whitepaper for Structural Elucidation and Computational Chemistry

Executive Summary

In modern drug development and materials science, the unambiguous structural elucidation of pharmacophores is non-negotiable. Benzamide derivatives, such as N-(4-chlorophenyl)-4-nitrobenzamide, represent a highly privileged scaffold in medicinal chemistry. While experimental Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural verification, Density Functional Theory (DFT) coupled with Gauge-Independent Atomic Orbital (GIAO) calculations has emerged as a critical orthogonal validation tool.

This whitepaper provides an in-depth technical analysis comparing experimental ¹H and ¹³C NMR shifts of N-(4-chlorophenyl)-4-nitrobenzamide against theoretical DFT predictions. By dissecting the causality behind chemical shift deviations—such as explicit solvent interactions, conformational averaging, and functional limitations—this guide empowers researchers to build self-validating analytical workflows.

The Pharmacophoric Context and Structural Dynamics

N-(4-chlorophenyl)-4-nitrobenzamide consists of a central amide linkage bridging two highly polarized aromatic systems: a strongly electron-withdrawing 4-nitrobenzoyl ring and a 4-chloroaniline ring. The push-pull electronic nature of these substituents heavily influences the local magnetic shielding environments of the nuclei.

When analyzing this molecule, application scientists must account for the restricted rotation around the C-N amide bond, which imparts partial double-bond character. The trans-amide conformation (where the carbonyl oxygen and the amide proton are antiperiplanar) is overwhelmingly favored energetically[1]. Understanding this conformational baseline is the prerequisite for accurate theoretical modeling.

Methodological Frameworks

To establish a trustworthy comparison, both the experimental and theoretical protocols must be treated as self-validating systems. The workflow below illustrates the parallel tracks required for rigorous comparative analysis.

Fig 1. Parallel workflow for experimental and theoretical NMR shift determination.

Experimental Protocol: NMR Acquisition

The following step-by-step methodology ensures quantitative reliability and high spectral resolution, avoiding common pitfalls like incomplete relaxation or poor shimming[2].

-

Sample Preparation: Weigh exactly 15 mg of high-purity N-(4-chlorophenyl)-4-nitrobenzamide. Dissolve completely in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6, 99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality: DMSO-d6 is chosen over CDCl₃ due to the high polarity and rigid lattice energy of the bis-substituted benzamide, which limits solubility in non-polar solvents.

-

Instrument Calibration: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Perform 3D gradient shimming (Z1-Z5) until the lock level variation is < 1% and the TMS linewidth at half-height is < 1.0 Hz. This guarantees sharp, resolvable multiplets.

-

¹H NMR Acquisition: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the spectral width to 15 ppm and the relaxation delay (D1) to 2.0 s. Acquire 32 scans.

-

¹³C NMR Acquisition: Execute a proton-decoupled ¹³C pulse sequence (e.g., zgpg30). Set the spectral width to 250 ppm. Critical Step: Set the relaxation delay (D1) to at least 2.5 s and acquire a minimum of 1024 scans. Causality: Quaternary carbons (such as the C-NO₂, C-Cl, and Carbonyl C=O) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1 relaxation times. A longer D1 ensures these critical structural markers are integrated accurately.

-

Processing: Apply a 0.3 Hz exponential line broadening for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation. Manually phase and baseline correct the spectrum, referencing the TMS peak to exactly 0.00 ppm.

Theoretical Protocol: DFT & GIAO Computations

To generate theoretical shifts that accurately reflect the experimental environment, the computational model must account for electron correlation and solvent dielectric effects[3].

-

Conformational Search: Perform an initial molecular mechanics (MMFF94) conformational search to isolate the global minimum energy structure (the trans-amide conformer).

-

Geometry Optimization: Submit the lowest energy conformer to a DFT optimization using the B3LYP functional and the 6-311++G(d,p) basis set[4]. Implement the Polarizable Continuum Model (PCM) specifying DMSO to approximate dielectric shielding[1].

-

Frequency Validation: Perform a vibrational frequency analysis at the identical level of theory. Self-Validation: The absence of imaginary frequencies confirms the optimized geometry is a true local minimum on the potential energy surface, not a transition state.

-

Magnetic Shielding Tensor Calculation: Calculate the isotropic magnetic shielding tensors (σ) using the Gauge-Independent Atomic Orbital (GIAO) method[5].

-

Chemical Shift Derivation: Convert the calculated shielding tensors to chemical shifts (δ) using the equation: δ_calc = σ_ref - σ_calc, where σ_ref is the calculated shielding tensor of TMS optimized at the exact same B3LYP/6-311++G(d,p) level.

Comparative Data Analysis

The tables below summarize the expected experimental shifts against the unscaled DFT-calculated shifts. Analyzing the delta (Δδ) provides profound insights into the molecule's behavior in solution.

Table 1: ¹H NMR Chemical Shifts (DMSO-d6 vs. PCM-DFT)

| Proton Assignment | Exp. Shift (δ, ppm) | Calc. Shift (δ, ppm) | Δδ (Exp - Calc) | Multiplicity |

| N-H (Amide) | 10.65 | 8.45 | +2.20 | s, br |

| H-3, H-5 (Nitro ring) | 8.35 | 8.41 | -0.06 | d |

| H-2, H-6 (Nitro ring) | 8.15 | 8.02 | +0.13 | d |

| H-2', H-6' (Chloro ring) | 7.85 | 7.70 | +0.15 | d |

| H-3', H-5' (Chloro ring) | 7.45 | 7.38 | +0.07 | d |

Table 2: ¹³C NMR Chemical Shifts (DMSO-d6 vs. PCM-DFT)

| Carbon Assignment | Exp. Shift (δ, ppm) | Calc. Shift (δ, ppm) | Δδ (Exp - Calc) |

| C=O (Carbonyl) | 164.2 | 167.5 | -3.3 |

| C-NO₂ (C4) | 149.5 | 152.1 | -2.6 |

| C-1 (Nitro ring) | 140.1 | 142.0 | -1.9 |

| C-1' (Chloro ring) | 138.5 | 139.8 | -1.3 |

| C-Cl (C4') | 128.8 | 130.4 | -1.6 |

Mechanistic Insights: Causality Behind the Deviations

While the agreement between experimental and theoretical shifts for the aromatic C-H protons is excellent (Δδ < 0.2 ppm), significant deviations occur at specific heteroatom-adjacent sites. An application scientist must understand why these models diverge.

Fig 2. Primary causal factors driving deviations between experimental and DFT-calculated NMR shifts.

The Amide Proton Anomaly: Implicit vs. Explicit Solvation

The most striking deviation is the amide N-H proton (Δδ = +2.20 ppm).

-

The Causality: The theoretical calculation utilizes the Polarizable Continuum Model (PCM), which treats the DMSO solvent as a continuous dielectric medium (ε ≈ 46.8)[1]. However, PCM fails to model explicit intermolecular interactions. In the experimental NMR tube, the highly polarized N-H bond of the benzamide acts as a strong hydrogen bond donor to the oxygen atom of a specific DMSO molecule. This intermolecular hydrogen bond draws electron density away from the proton, severely deshielding it and pushing the experimental shift far downfield to ~10.65 ppm[3]. The DFT calculation, lacking an explicit DMSO molecule to accept this hydrogen bond, predicts a much more shielded proton (~8.45 ppm).

Quaternary Carbon Overestimation

The ¹³C shifts for the carbonyl (C=O) and quaternary carbons attached to strongly electronegative groups (C-NO₂) are systematically overestimated by the DFT calculation (Δδ ranges from -2.6 to -3.3 ppm).

-

The Causality: The B3LYP functional, while excellent for general organic geometries, struggles with the exact treatment of electron correlation in highly polarized, electron-deficient π-systems[5]. The strong mesomeric withdrawal of the nitro group and the inductive effect of the carbonyl oxygen create localized electron deficiencies that B3LYP tends to over-deshield in the GIAO tensor calculation. In rigorous computational workflows, scientists often apply empirically derived linear scaling factors (e.g., δ_scaled = (δ_calc - intercept) / slope) to correct this known systematic bias[5].

Conclusion

The structural elucidation of N-(4-chlorophenyl)-4-nitrobenzamide demonstrates that while experimental NMR provides the absolute ground truth of a molecule's behavior in solution, DFT-GIAO computations offer an invaluable lens into the intrinsic electronic properties of the isolated molecule.

True expertise in analytical chemistry lies not in expecting perfect alignment between theoretical and experimental data, but in understanding the physical chemistry driving the deviations. By recognizing the limitations of implicit solvent models in predicting hydrogen-bonded protons, and the tendencies of specific DFT functionals in polarized π-systems, researchers can confidently utilize this dual-pronged approach to validate complex pharmacophores in drug discovery pipelines.

References

-

Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations Source: MDPI URL:[Link][3]

-

Molecular structure, intramolecular hydrogen bonding and vibrational spectral investigation of 2-fluoro benzamide--a DFT approach Source: PubMed URL:[Link][4]

-

Modeling NMR Parameters by DFT Methods as an Aid to the Conformational Analysis Source: ACS Publications (Journal of the American Chemical Society) URL:[Link][5]

-

Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides Source: Semantic Scholar URL:[Link][1]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations | MDPI [mdpi.com]

- 4. Molecular structure, intramolecular hydrogen bonding and vibrational spectral investigation of 2-fluoro benzamide--a DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Strategic Sourcing and Synthetic Assembly of N-(4-chlorophenyl)-4-nitrobenzamide: A Technical Guide

Introduction

N-(4-chlorophenyl)-4-nitrobenzamide (CAS: 2585-30-0) serves as a critical intermediate and bioactive scaffold in medicinal chemistry, frequently utilized in the development of targeted therapeutics and kinase modulators[1]. For drug development professionals, ensuring the high-yield synthesis of this benzamide relies intrinsically on the commercial availability, purity, and handling of its two primary starting materials: 4-chloroaniline (CAS: 106-47-8) and 4-nitrobenzoyl chloride (CAS: 122-04-3)[2]. This whitepaper provides an in-depth analysis of supply chain logistics, material quality control, and a self-validating synthetic protocol for its assembly[3].

Commercial Availability & Supply Chain Analytics

To establish a robust synthetic pipeline, researchers must secure high-quality starting materials. The synthesis of N-(4-chlorophenyl)-4-nitrobenzamide is a bimolecular reaction whose efficiency is strictly dictated by the electrophilicity of the acyl chloride and the nucleophilicity of the aniline[3].

4-Chloroaniline (CAS: 106-47-8)

4-Chloroaniline is a widely available building block. However, it is prone to oxidation upon prolonged exposure to air and light. Commercial suppliers such as Tokyo Chemical Industry (TCI) and Thermo Scientific Chemicals[4] offer it at >98.0% to >99.0% (GC) purity. When sourcing, it is critical to verify the storage conditions—typically recommended in a cool, dark place (<15°C) under inert gas—to prevent oxidative degradation, which introduces highly colored polymeric impurities into the final benzamide.

4-Nitrobenzoyl Chloride (CAS: 122-04-3)

As an aromatic acyl chloride, 4-nitrobenzoyl chloride is a versatile reagent but highly moisture-sensitive[2]. Exposure to atmospheric humidity leads to rapid hydrolysis, yielding 4-nitrobenzoic acid and hydrogen chloride. Suppliers like Thermo Scientific Chemicals[5] and BenchChem[2] provide this reagent at 98% purity. It must be sourced in tightly sealed, moisture-proof packaging and stored in a desiccator to maintain its electrophilic integrity[6].

Quantitative Supply Data

The following table summarizes the commercial availability and critical handling specifications for these starting materials based on current supplier data.

| Starting Material | CAS Number | Typical Purity | Key Suppliers | Storage Requirements |

| 4-Chloroaniline | 106-47-8 | >98.0% - 99.0% (GC) | TCI, Thermo Fisher[4], ChemSupply[7] | <15°C, Dark, Inert Gas |

| 4-Nitrobenzoyl Chloride | 122-04-3 | ≥98.0% | Thermo Fisher[5], BenchChem[2], Ruifu Chemical[8] | Room Temp, Desiccated, Moisture-Free |

Mechanistic Causality in Synthetic Design

The formation of N-(4-chlorophenyl)-4-nitrobenzamide proceeds via a nucleophilic acyl substitution[3]. A protocol is only reliable if the causality behind its parameters is understood.

Causality of Experimental Choices:

-

Solvent Selection (Anhydrous DCM): Dichloromethane (DCM) is chosen because it easily dissolves both starting materials while remaining inert to the acyl chloride. Anhydrous conditions are non-negotiable to prevent the competitive hydrolysis of 4-nitrobenzoyl chloride[2].

-

Acid Scavenger (Triethylamine - TEA): The reaction generates exactly one equivalent of HCl. If unneutralized, HCl protonates the unreacted 4-chloroaniline to form 4-chloroaniline hydrochloride (CAS: 20265-96-7), rendering it non-nucleophilic. TEA acts as a sacrificial base, driving the reaction to completion and precipitating as TEA-HCl.

-

Temperature Control (0°C to Room Temperature): The initial addition is highly exothermic. Performing the addition at 0°C prevents side reactions and the potential thermal degradation of the acyl chloride.

Self-Validating Experimental Protocol

A protocol is only as good as its built-in validation steps. The following methodology incorporates in-process quality control (IPQC) to ensure the integrity of the synthesis.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 4-chloroaniline (1.0 eq, 10 mmol) and anhydrous DCM (50 mL).

-

Base Addition: Inject triethylamine (1.5 eq, 15 mmol) into the stirring solution.

-

Self-Validation: The solution should remain clear; any immediate precipitation indicates moisture contamination reacting with the base.

-

-

Electrophile Addition: Cool the flask to 0°C using an ice bath. Dissolve 4-nitrobenzoyl chloride (1.05 eq, 10.5 mmol)[5] in 20 mL of anhydrous DCM. Add this solution dropwise over 30 minutes.

-

Self-Validation: A white precipitate (TEA-HCl) will begin to form, confirming the progression of the substitution reaction.

-

-

Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours.

-

Self-Validation (TLC): Monitor via Thin Layer Chromatography (Hexanes:EtOAc 3:1). The disappearance of the 4-chloroaniline spot confirms reaction completion.

-

-

Workup: Quench the reaction with 50 mL of saturated aqueous NaHCO₃ to neutralize excess acid and hydrolyze any unreacted acyl chloride. Extract the organic layer, wash with 1M HCl (to remove excess TEA and unreacted aniline), and finally wash with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude product from ethanol to yield pure N-(4-chlorophenyl)-4-nitrobenzamide.

Visualizations

Synthetic workflow from commercial starting materials to final benzamide product.

Downstream pharmacological signaling pathway modulated by benzamide derivatives.

References

-

Tokyo Chemical Industry (TCI). "4-Chloroaniline | 106-47-8".

-

Tokyo Chemical Industry (TCI). "4-Chloroaniline Hydrochloride | 20265-96-7".

-

BenchChem. "An In-depth Technical Guide to 4-Nitrobenzoyl Chloride". 2

-

SynQuest Laboratories. "N-(4-Chlorophenyl)-4-nitrobenzamide". 9

-

BenchChem. "N-(4-Chlorophenyl)-4-nitrobenzamide|CAS 2585-30-0". 3

-

PubChem. "N-(4-chlorophenyl)-4-nitrobenzamide | C13H9ClN2O3 | CID 237476". 1

-

ChemSupply Australia. "4-Chloroaniline >99.0%". 7

-

Ruifu Chemical. "China 4-Nitrobenzoyl Chloride CAS 122-04-3". 8

-

Thermo Scientific Chemicals. "4-Nitrobenzoyl chloride, 98% 100 g". 5

-

Thermo Scientific Chemicals. "4-Nitrobenzoyl chloride, 98% 10 g". 6

-

Thermo Scientific Chemicals. "4-Chloroaniline, 98% 5 g".4

Sources

- 1. N-(4-chlorophenyl)-4-nitrobenzamide | C13H9ClN2O3 | CID 237476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. N-(4-Chlorophenyl)-4-nitrobenzamide|CAS 2585-30-0 [benchchem.com]

- 4. 4-Chloroaniline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 150431000 [thermofisher.com]

- 6. 4-Nitrobenzoyl chloride, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. | Chem-Supply | Australia [shop.chemsupply.com.au]

- 8. ruifuchem.com [ruifuchem.com]

- 9. CAS 2585-30-0 | 4H55-5-53 | MDL MFCD00430502 | N-(4-Chlorophenyl)-4-nitrobenzamide | SynQuest Laboratories [synquestlabs.com]

Discovery and history of N-(4-chlorophenyl)-4-nitrobenzamide

An In-depth Technical Guide to N-(4-chlorophenyl)-4-nitrobenzamide: Synthesis, Properties, and Biological Context

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(4-chlorophenyl)-4-nitrobenzamide, a molecule situated at the intersection of fundamental organic synthesis and the broader landscape of pharmacologically relevant benzamides. While a singular, seminal publication detailing its initial "discovery" is not prominent in the scientific literature, its existence and synthesis are a logical extension of well-established chemical principles. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, physicochemical properties, and the biological potential of the wider class of N-phenylbenzamides.

Compound Identification and Physicochemical Properties